(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chromane ring fused to a cyclopentane ring, with a chlorine atom at the 6-position and an amine group at the 4-position, forming a hydrochloride salt. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride typically involves several key steps:
Formation of the Chromane Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination at the 6-position of the chromane ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Spirocyclization: The formation of the spirocyclic structure involves the reaction of the chlorinated chromane with a cyclopentane derivative, often under basic conditions.
Amination: Introduction of the amine group at the 4-position can be achieved through nucleophilic substitution using an amine source.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium thiolate or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form diverse chemical derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry:
- Potential applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine group and spirocyclic structure. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
6-Chlorochromane: Lacks the spirocyclic structure and amine group.
Spiro[chromane-2,1’-cyclopentan]-4-amine: Lacks the chlorine atom at the 6-position.
Chromane derivatives: Various derivatives with different substituents at the 6-position or other positions on the chromane ring.
Uniqueness: ®-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride is unique due to its specific combination of a spirocyclic structure, a chlorine atom at the 6-position, and an amine group at the 4-position. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
(4R)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLJURDTQKHKB-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.